

Application Notes: Hpk1-IN-17 In Vitro Kinase Assay Protocol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] HPK1 is a critical negative regulator of T-cell receptor (TCR) and B-cell receptor signaling.[3] Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa), which ultimately attenuates T-cell activation and proliferation.[1][2][4] Furthermore, HPK1 acts as an upstream activator of the JNK/SAPK signaling cascade.[1][2] Due to its role as an immune checkpoint, HPK1 has emerged as a promising therapeutic target for enhancing anti-tumor immunity in cancer immunotherapy.

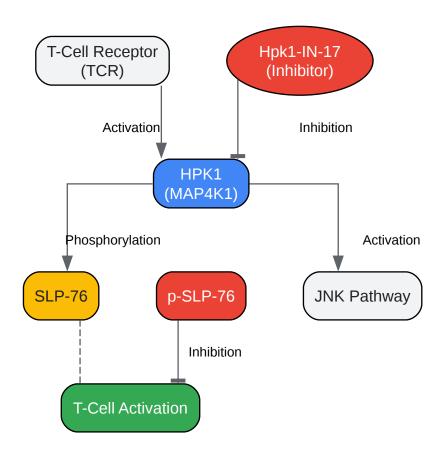
This document provides a detailed protocol for an in vitro kinase assay to evaluate inhibitors of HPK1, such as **Hpk1-IN-17**, using the ADP-Glo[™] Kinase Assay technology. This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which directly correlates with HPK1 kinase activity.[1][2][5]

HPK1 Signaling Pathway

The diagram below illustrates the central role of HPK1 in T-cell receptor signaling. Upon TCR stimulation, HPK1 is activated and subsequently phosphorylates SLP-76. This phosphorylation



event leads to the downregulation of T-cell activation. HPK1 also functions as an upstream kinase in the JNK signaling pathway.



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Caption: HPK1 signaling in T-cell activation.

In Vitro Kinase Assay Principle

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed in a kinase reaction. The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted into ATP, which is then used in a luciferase/luciferin reaction to produce a light signal. The intensity of the luminescent signal is directly proportional to the amount of ADP produced and therefore reflects the kinase activity.

Experimental Protocol: HPK1 In Vitro Kinase Assay



This protocol is designed for a 96-well or 384-well plate format. All samples and controls should be tested in duplicate.

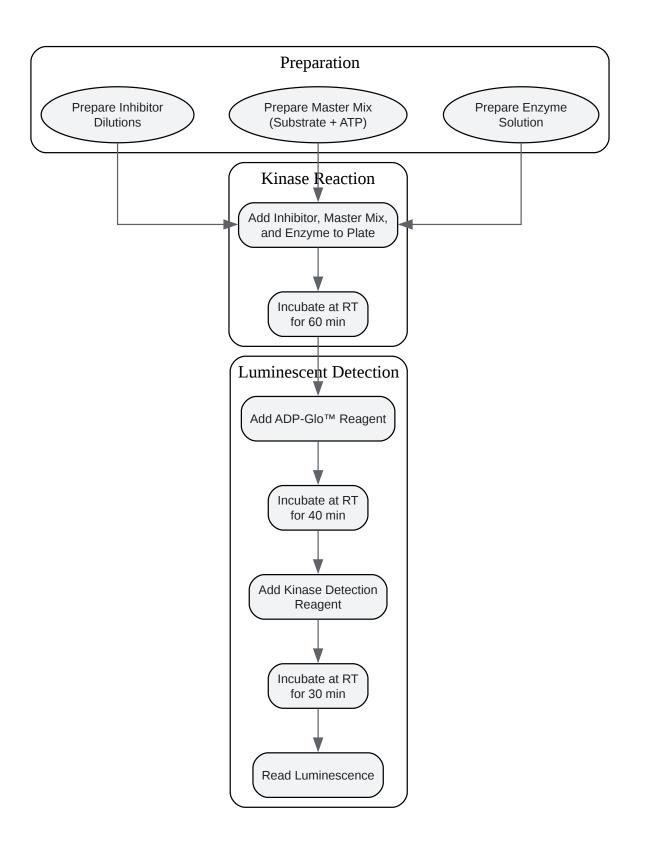
Materials and Reagents:

Reagent	Supplier	Notes	
Recombinant Human HPK1 (1-346)	e.g., Promega	GST-tagged, expressed in Sf9 insect cells.[1]	
Myelin Basic Protein (MBP)	e.g., BPS Bioscience Substrate for HPK1.[1][5		
ATP	Promega	Use high-purity, low-ADP ATP.	
Hpk1-IN-17 or other test inhibitors	Varies	Prepare a stock solution in 100% DMSO.	
ADP-Glo™ Kinase Assay Kit	Promega	Contains ADP-Glo™ Reagent and Kinase Detection Reagent.	
Kinase Assay Buffer (1x)	See formulation	40 mM Tris-HCl pH 7.5, 20 mM MgCl ₂ , 0.1 mg/mL BSA, 50 μM DTT.[2]	
DMSO	Sigma-Aldrich	For inhibitor dilution.	
White, opaque 96 or 384-well plates	Varies	Low-volume plates are recommended for 384-well format.	

Experimental Workflow

The following diagram outlines the major steps of the HPK1 in vitro kinase assay.





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Caption: Workflow for the HPK1 in vitro kinase assay.



Step-by-Step Procedure:

- 1. Preparation of Reagents:
- 1x Kinase Assay Buffer: Prepare the buffer containing 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, and 50 μM DTT.[2]
- Test Inhibitor (e.g., Hpk1-IN-17): Prepare serial dilutions of the inhibitor. For DMSO-soluble inhibitors, create a 100x stock in 100% DMSO. Then, make intermediate dilutions in 1x Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.[5]
- Enzyme Solution: Dilute the recombinant HPK1 enzyme to the desired concentration in 1x Kinase Assay Buffer. Keep the diluted enzyme on ice.
- Substrate/ATP Mix: Prepare a mix containing MBP and ATP in 1x Kinase Assay Buffer.
- 2. Kinase Reaction:
- Add 1 μ L of the test inhibitor dilution or 5% DMSO (for vehicle control) to the wells of a 384-well plate.[2]
- Add 2 μL of the diluted HPK1 enzyme solution to each well.[2]
- Initiate the kinase reaction by adding 2 μL of the substrate/ATP mix to each well.[2]
- Incubate the plate at room temperature for 60 minutes.
- 3. ADP Detection:
- Add 5 µL of ADP-Glo[™] Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[2]
- Incubate the plate at room temperature for 40 minutes.
- Add 10 μL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[2]
- Incubate the plate at room temperature for 30 minutes.



- 4. Data Acquisition:
- Measure the luminescence of each well using a plate-reading luminometer.

Data Presentation

The inhibitory activity of test compounds is typically determined by calculating the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%. The following table summarizes the IC50 values for several known HPK1 inhibitors.



Inhibitor	HPK1 IC50 (nM)	Assay Type	Reference
HPK1-IN-7	2.6	In vitro kinase	Immunomart[6]
KHK-6	20	In vitro kinase	Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation[4]
GNE-1858	1.9	In vitro kinase	Discovery of Novel HPK1 Inhibitors Through Structure- Based Virtual Screening[7]
Compound [I]	0.2	In vitro kinase	Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro[8]
ISR-05	24,200	Radiometric	Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation[3] [9]
ISR-03	43,900	Radiometric	Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation[3] [9]

Conclusion

This protocol provides a robust and reliable method for assessing the in vitro activity of **Hpk1-IN-17** and other potential HPK1 inhibitors. The ADP-Glo™ Kinase Assay offers a sensitive and high-throughput-compatible platform for screening and characterizing compounds targeting



HPK1, a key regulator in immuno-oncology. The provided data on known inhibitors can serve as a benchmark for evaluating novel compounds.

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